Introduction: The Significance of the Triazolylphenol Scaffold
Introduction: The Significance of the Triazolylphenol Scaffold
An In-depth Technical Guide to the Chemical Properties of Chloro-Substituted 2-(4H-1,2,4-triazol-4-yl)phenols
A Note on Scope: This technical guide addresses the chemical properties of the broader class of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols. At the time of writing, specific experimental data for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is not extensively available in the public domain. Therefore, this whitepaper leverages established principles of organic chemistry and available data on structurally related analogs to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals.
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] Its unique electronic characteristics, metabolic stability, and ability to participate in hydrogen bonding contribute to favorable pharmacokinetic profiles.[1] When integrated with a phenol moiety, the resulting triazolylphenol structure presents a versatile platform for drug design. The phenolic hydroxyl group can act as a key hydrogen bond donor or a handle for further derivatization, while the triazole ring modulates the compound's overall physicochemical properties and target interactions.
The introduction of a chlorine atom onto the phenolic ring further diversifies the molecule's potential. Halogen substitution is a common strategy in drug discovery to enhance binding affinity, improve metabolic stability, and modulate lipophilicity.[3] This guide will explore the synthesis, characterization, and potential reactivity of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols, providing a foundational understanding for their application in research and development.
Molecular Structure and Physicochemical Properties
The core structure consists of a phenol ring substituted with a 4H-1,2,4-triazol-4-yl group at the 2-position and a chlorine atom at a variable position (e.g., the 5-position for the titular compound). The dihedral angle between the benzene and triazole rings in the parent compound, 2-(4H-1,2,4-triazol-4-yl)phenol, is approximately 41.74°, indicating a non-planar conformation.[4]
The electronic properties of the molecule are governed by the interplay of its constituent functional groups. The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chlorine atom is deactivating but also ortho-, para-directing. The 1,2,4-triazole ring is an electron-withdrawing group.
Table 1: Computed Physicochemical Properties for a Representative Analog
While experimental data for 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is scarce, the following table presents computed properties for the closely related isomer, 4-chloro-2-(1H-1,2,3-triazol-4-yl)phenol, to provide an estimate of the expected values.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | [5] |
| Molecular Weight | 195.60 g/mol | [5] |
| XLogP3 | 1.5 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
General Synthesis Strategies
The synthesis of 2-(4H-1,2,4-triazol-4-yl)phenols can be achieved through the cyclization of appropriate precursors. A plausible and documented route for the parent structure involves the reaction of an aminophenol with diformylhydrazine.[4] This approach can be adapted for chloro-substituted analogs.
Proposed Synthesis Workflow
The following workflow outlines a general strategy for the synthesis of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols. The key step is the reaction of a chloro-substituted 2-aminophenol with a reagent capable of forming the 1,2,4-triazole ring.
Caption: Generalized synthesis of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols.
Experimental Protocol (Adapted from a related synthesis)
This protocol is adapted from the synthesis of the parent compound, 2-(4H-1,2,4-triazol-4-yl)phenol.[4]
-
Reaction Setup: Combine equimolar amounts of the desired chloro-substituted 2-aminophenol and diformylhydrazine in a Teflon-lined stainless steel autoclave.
-
Heating: Heat the sealed autoclave in a furnace to a temperature of approximately 443 K for 48 hours.
-
Cooling and Isolation: Allow the reaction vessel to cool to room temperature.
-
Purification: Isolate the crude product and wash thoroughly with hot water followed by hot ethanol to remove unreacted starting materials and byproducts.
-
Crystallization: If necessary, further purify the product by recrystallization from a suitable solvent to obtain crystals suitable for analysis.
Spectroscopic Characterization
The structural elucidation of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols relies on a combination of spectroscopic techniques. The following are expected spectral characteristics based on known data for similar compounds.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: The protons on the substituted phenyl ring will appear as multiplets in the downfield region (typically δ 6.8–8.0 ppm). The specific splitting patterns will depend on the position of the chlorine atom.
-
Triazole Protons: The C-H protons of the 1,2,4-triazole ring are expected to appear as sharp singlets, typically in the δ 8.0-9.5 ppm region.[8]
-
Phenolic Proton: The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: The carbon signals of the phenyl ring will appear in the δ 115–160 ppm range. The carbon attached to the hydroxyl group will be the most downfield among the phenyl carbons.
-
Triazole Carbons: The carbons of the triazole ring are expected in the δ 140–155 ppm region.[8]
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Source |
| O-H (Phenol) | 3200-3600 (broad) | Stretching | [9] |
| C-H (Aromatic) | 3030-3100 | Stretching | [7] |
| C=N (Triazole) | 1500-1600 | Stretching | [10] |
| N=N (Triazole) | ~1540 | Stretching | [7] |
| C-Cl | 1000-1100 | Stretching | N/A |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be observed, confirming the presence of a single chlorine atom.
Reactivity and Potential Transformations
The chemical reactivity of chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenols is dictated by the three main components of the molecule: the phenol ring, the hydroxyl group, and the triazole ring.
Caption: Key reactivity sites of the chloro-triazolylphenol scaffold.
-
Phenol Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl group and deactivated by the chlorine and triazole substituents. Further substitution will likely be directed to the positions ortho and para to the powerful activating hydroxyl group.[11]
-
Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This provides a convenient handle for modifying the molecule's solubility and pharmacokinetic properties.
-
Triazole Ring: The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons, making them potential ligands for coordination with metal ions.[4] The ring itself is generally stable but can undergo nucleophilic substitution under harsh conditions.[12]
Potential Applications in Drug Discovery
While the specific biological activity of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is not documented, the activities of related compounds suggest several promising avenues for research.
-
Antifungal Agents: The 1,2,4-triazole core is famously present in many antifungal drugs that inhibit the fungal enzyme lanosterol 14α-demethylase.[13]
-
Anticonvulsant Activity: Certain 3-amino-5-(chlorophenoxy-phenyl)-4H-1,2,4-triazoles have shown potent anticonvulsant effects.[14]
-
Anticancer Agents: Various substituted 1,2,4-triazoles have been investigated for their anticancer properties, acting through mechanisms such as the inhibition of aromatase.[10]
-
Antimicrobial Agents: The triazole nucleus has been incorporated into a wide variety of agents displaying broad-spectrum antimicrobial activities.[15]
The combination of the triazole ring, a phenolic hydroxyl group, and a chloro-substituent makes this class of compounds a highly attractive scaffold for screening against various biological targets.
Conclusion
The chloro-substituted 2-(4H-1,2,4-triazol-4-yl)phenol scaffold represents a class of compounds with significant potential in medicinal chemistry and materials science. While specific data on the 5-chloro isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The synthetic accessibility, rich reactivity, and the known biological relevance of the constituent moieties make these compounds compelling targets for future research and development. Further investigation is warranted to synthesize and characterize specific isomers and to explore their full range of biological activities.
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